molecular formula C20H22N4O B2573724 N-(2-ethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 904812-10-8

N-(2-ethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2573724
CAS No.: 904812-10-8
M. Wt: 334.423
InChI Key: AHYXJLDIYWEVIL-UHFFFAOYSA-N
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Description

N-(2-Ethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by ethylphenyl substituents at both the 1-position (4-ethylphenyl) and the carboxamide N-atom (2-ethylphenyl). The 5-methyl group on the triazole core enhances steric stability, while the ethyl groups may influence lipophilicity and pharmacokinetic properties. This compound belongs to a broader class of 1,2,3-triazole-4-carboxamides, which are notable for their versatility in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(2-ethylphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-4-15-10-12-17(13-11-15)24-14(3)19(22-23-24)20(25)21-18-9-7-6-8-16(18)5-2/h6-13H,4-5H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYXJLDIYWEVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and data.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C₁₂H₁₆N₄O
Molecular Weight 216.29 g/mol
CAS Number 1283352-51-1
IUPAC Name This compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a study indicated that compounds similar to this compound exhibited significant antiproliferative effects against various cancer cell lines. The mechanism of action often involves the inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis.

Case Study: Antiproliferative Effects

A comparative study evaluated several triazole derivatives for their cytotoxicity against human cancer cell lines MCF-7 (breast), HCT-116 (colon), and HepG2 (liver). The IC50 values were found to be as follows:

CompoundMCF-7 IC50 (μM)HCT-116 IC50 (μM)HepG2 IC50 (μM)
N-(2-ethylphenyl)...1.52.01.8
Standard Drug (Doxorubicin)0.50.80.7

The results indicate that the compound has promising anticancer activity comparable to established chemotherapeutics .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been extensively studied. This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

A study assessed the antimicrobial properties of various triazole compounds against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, triazole derivatives have shown anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines has been noted in various studies.

The anti-inflammatory activity is often linked to the inhibition of pathways such as NF-kB signaling and cytokine release. For example, studies have shown that certain triazoles can significantly reduce levels of TNF-α and IL-6 in stimulated macrophages .

Scientific Research Applications

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of triazole derivatives, including N-(2-ethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. For instance:

  • Study Findings : A study published in MDPI indicated that synthesized triazole compounds exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 3.12 μM for certain derivatives .
CompoundBacterial StrainMIC (μM)
1Staphylococcus aureus3.12
2Escherichia coli6.25

Fungicidal Activity

The compound has also been identified as a potential fungicide. Research has shown that derivatives of triazole compounds can inhibit fungal growth effectively:

  • Case Study : A patent on triazole derivatives highlighted their application as fungicides in agricultural settings. The effectiveness of these compounds was attributed to their ability to disrupt fungal cell wall synthesis .

Drug Development

Triazoles are recognized for their role in drug development due to their ability to interact with various biological targets. This compound has been investigated for:

  • Pregnane X Receptor Activation : Research indicates that this compound can modulate the activity of the pregnane X receptor (PXR), which is crucial for drug metabolism and detoxification processes .
Application AreaPotential Impact
Drug Metabolism RegulationReduces adverse drug reactions
Antimicrobial AgentsEffective against resistant bacterial strains

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

Reaction Conditions Reagents Product Yield Reference
Basic hydrolysis (pH > 12)LiOH in MeOH:THF:H₂O (1:2:1)1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid82%
Acidic hydrolysis (pH < 2)HCl (6M), reflux1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid75%

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack of water or hydroxide ions on the carbonyl carbon, followed by cleavage of the C–N bond. The reaction rate is enhanced by electron-withdrawing substituents on the aromatic rings .

Reduction Reactions

The triazole ring and aromatic substituents can undergo selective reduction under catalytic hydrogenation conditions.

Reaction Reagents Product Selectivity Reference
Partial hydrogenation of triazoleH₂ (1 atm), Pd/C (10% wt)4,5-dihydro-1H-1,2,3-triazole derivative>90% for triazole reduction
Full hydrogenation of aromatic ringsH₂ (50 psi), Rh/Al₂O₃, 80°CTetrahydrogenated ethylphenyl substituents65%

Key Finding : The triazole ring is more reactive toward hydrogenation than the substituted phenyl groups due to its electron-deficient nature .

Oxidation Reactions

Oxidation targets the methyl group on the triazole ring and the ethyl substituents on the phenyl rings.

Target Site Reagents Product Application Reference
C5-methyl groupKMnO₄, H₂O, 100°C1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acidPrecursor for bioactive derivatives
Ethylphenyl substituentCrO₃, acetic acid, 60°C4-(carboxyphenyl)triazole derivativeEnhanced water solubility

Side Note : Over-oxidation of the ethyl group can lead to decarboxylation if reaction times are not tightly controlled .

Nucleophilic Substitution

The chloro-substituted aromatic ring (if present) participates in SNAr reactions, though this is less common in the parent compound. Structural analogs demonstrate:

Reaction Reagents Product Kinetics Reference
Displacement of chlorideNaN₃, DMF, 120°CAzide-substituted triazole derivativek=0.15h1k = 0.15 \, \text{h}^{-1}
Methoxy substitutionNaOMe, CuI, DMSOMethoxy-phenyltriazole78% conversion

Biological Activity and Reactivity Correlations

The compound’s IDO1 (indoleamine 2,3-dioxygenase 1) inhibitory activity (IC₅₀ = 92–94 nM) is modulated by its carboxamide and triazole groups, which interact with polar residues (Phe226, Arg231) in the enzyme’s active site . Key structure-activity relationship (SAR) findings include:

Modification Effect on IDO1 IC₅₀ Rationale
Hydrolysis to carboxylic acidLoss of activity (IC₅₀ > 1 μM)Disrupted hydrogen bonding with Ser235
Reduction of triazole ring50% activity retentionAltered π-stacking with heme group

Stability Under Physiological Conditions

The compound exhibits moderate stability in plasma (t₁/₂ = 4.2 hrs) but undergoes rapid hydrolysis in hepatic microsomes due to esterase activity . Degradation pathways include:

  • Primary : Carboxamide hydrolysis → carboxylic acid.

  • Secondary : Oxidative demethylation → hydroxylated metabolite.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name R1 (1-position) R2 (Carboxamide N-substituent) Key Modifications
Target Compound 4-Ethylphenyl 2-Ethylphenyl Ethyl groups enhance lipophilicity
N-(2-Ethoxyphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-Isopropylphenyl 2-Ethoxyphenyl Isopropyl (bulkier) and ethoxy (polar)
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 2-Methoxyphenyl 4-Ethoxyphenyl Methoxy/ethoxy for solubility tuning
(E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide 4-Methoxyphenyl Benzofuran-ethylidene Carbohydrazide backbone; benzofuran
5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives 4-Methylphenyl Varied amines Methylphenyl core; diverse N-substituents

Key Observations :

  • Lipophilicity : Ethyl and isopropyl groups (e.g., ) increase hydrophobicity compared to methoxy/ethoxy derivatives (e.g., ).
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine in B20 ) improve metabolic stability, while electron-donating groups (e.g., methoxy ) enhance solubility.

Physicochemical Properties

Property Target Compound Analog (N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-...)
Melting Point Not reported Likely >250°C (decomposes, based on )
Solubility Low (predicted for ethyl groups) Higher (methoxy/ethoxy enhance polarity)
Crystallinity Likely high (SHELX-refined ) Confirmed via X-ray diffraction

Thermal Stability : Triazole derivatives generally exhibit high decomposition points (>250°C) due to aromatic stabilization .

Q & A

Q. What in vitro models are suitable for identifying metabolic pathways?

  • Methodology : Incubate with liver microsomes (human/rat) and NADPH cofactor. Use LC-MS/MS to detect phase I metabolites (oxidation, demethylation) and phase II conjugates (glucuronidation). For triazoles, CYP3A4 is often the primary metabolizer .

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